3-(4-Amino-3-pyridinyl)-2-propenoic acid
Description
“3-(4-Amino-3-pyridinyl)-2-propenoic acid” is a compound that contains an amino group attached to a pyridine ring, which is further attached to a propenoic acid group . It’s a complex molecule with potential applications in various fields of science.
Synthesis Analysis
The synthesis of similar compounds, such as 4-aminopyridine, involves a multi-stage process starting from pyridine and includes intermediates like pyridine-N-oxide and 4-nitropyridine-N-oxide . The final stage involves the reduction of 4-nitro-pyridine-N-oxide with iron and acetic acid at reflux temperature to produce 4-aminopyridine . The total yield of this process is around 36-40% .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of an amino group, a pyridine ring, and a propenoic acid group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reactants present. For instance, the reduction of 4-nitropyridine-N-oxide with iron and hydrochloric acid gives mainly 4-aminopyridine . Other by-products include 4-aminopyridine-N-oxide, 4-pyridone, and 4,4’-azopyridine .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, 4-aminopyridine has a molecular formula of C5H7N3 and a molar mass of 109.132 g/mol . It has a melting point of 218 to 220 °C and is soluble in water .Properties
IUPAC Name |
(E)-3-(4-aminopyridin-3-yl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-7-3-4-10-5-6(7)1-2-8(11)12/h1-5H,(H2,9,10)(H,11,12)/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXPOYXSNKWPOE-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC(=C1N)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654791 | |
Record name | (2E)-3-(4-Aminopyridin-3-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773132-83-5 | |
Record name | (2E)-3-(4-Aminopyridin-3-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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